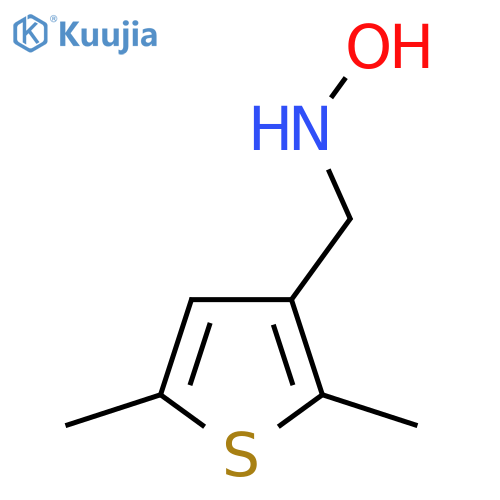

Cas no 1528495-57-9 (N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine)

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine

- EN300-1826132

- AKOS021002142

- 1528495-57-9

- N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine

-

- インチ: 1S/C7H11NOS/c1-5-3-7(4-8-9)6(2)10-5/h3,8-9H,4H2,1-2H3

- InChIKey: XARZNUVRDLJJAL-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=CC(CNO)=C1C

計算された属性

- せいみつぶんしりょう: 157.05613515g/mol

- どういたいしつりょう: 157.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 60.5Ų

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1826132-0.05g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 0.05g |

$528.0 | 2023-09-19 | ||

| Enamine | EN300-1826132-10.0g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 10g |

$4667.0 | 2023-06-04 | ||

| Enamine | EN300-1826132-1g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 1g |

$628.0 | 2023-09-19 | ||

| Enamine | EN300-1826132-5.0g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 5g |

$3147.0 | 2023-06-04 | ||

| Enamine | EN300-1826132-0.5g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 0.5g |

$603.0 | 2023-09-19 | ||

| Enamine | EN300-1826132-1.0g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 1g |

$1086.0 | 2023-06-04 | ||

| Enamine | EN300-1826132-5g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 5g |

$1821.0 | 2023-09-19 | ||

| Enamine | EN300-1826132-2.5g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1826132-0.1g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 0.1g |

$553.0 | 2023-09-19 | ||

| Enamine | EN300-1826132-0.25g |

N-[(2,5-dimethylthiophen-3-yl)methyl]hydroxylamine |

1528495-57-9 | 0.25g |

$579.0 | 2023-09-19 |

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine 関連文献

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamineに関する追加情報

Comprehensive Overview of N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine (CAS No. 1528495-57-9)

N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine (CAS No. 1528495-57-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a thiophene ring substituted with methyl groups at the 2 and 5 positions, coupled with a hydroxylamine functional group. This combination makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.

In recent years, the demand for N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine has surged, driven by its applications in drug discovery and material science. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in designing kinase inhibitors and antioxidants. The compound's CAS No. 1528495-57-9 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry and organic synthesis.

One of the key advantages of N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine lies in its versatility. It can undergo various chemical transformations, such as N-alkylation and oxidation reactions, to yield derivatives with enhanced biological activity. This adaptability has made it a focal point in high-throughput screening (HTS) campaigns, where it serves as a precursor for libraries of small molecules targeting G-protein-coupled receptors (GPCRs) and enzymatic pathways.

The compound's thiophene core is also of interest in the field of organic electronics. With the rise of flexible electronics and optoelectronic devices, researchers are exploring its potential as a π-conjugated system for use in organic semiconductors and light-emitting diodes (OLEDs). This dual applicability in life sciences and advanced materials underscores its interdisciplinary significance.

From a synthetic chemistry perspective, N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine is often synthesized via reductive amination of the corresponding aldehyde or through nucleophilic substitution reactions. Its stability under ambient conditions and compatibility with common protecting groups make it a practical choice for multi-step synthetic routes. Laboratories frequently inquire about its storage conditions and handling protocols, emphasizing the need for precise technical documentation.

Environmental and green chemistry considerations are also shaping the discourse around this compound. As industries move toward sustainable synthesis, researchers are investigating catalytic methods to produce N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine with minimal waste. Topics like atom economy and biodegradability are increasingly associated with its applications, aligning with global trends in eco-friendly chemical production.

In summary, N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine (CAS No. 1528495-57-9) stands at the intersection of pharmaceutical innovation and material science advancement. Its structural uniqueness, coupled with its broad utility, ensures its continued prominence in both academic and industrial research. As AI-driven drug design and computational chemistry evolve, this compound is likely to play an even more critical role in the development of next-generation therapeutics and functional materials.

1528495-57-9 (N-(2,5-dimethylthiophen-3-yl)methylhydroxylamine) 関連製品

- 1261949-04-5(5-(5-Cyano-2-fluorophenyl)-3-trifluoromethylphenol)

- 1795297-89-0(3-(3-bromo-4-methoxyphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)

- 2171347-28-5((2R)-2-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)butanoic acid)

- 81075-61-8(Methyl (3R)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate)

- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)

- 401825-00-1(1-Cyanocyclopropanecarbohydrazide)

- 1804336-25-1(4-(Aminomethyl)-5-fluoro-3-nitro-2-(trifluoromethoxy)pyridine)

- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)

- 2248200-93-1((2R)-2-Isoquinolin-6-ylpropan-1-amine)

- 1805100-95-1(2,5-Bis(trifluoromethyl)-3-bromobenzaldehyde)